
(Trifluoroacetylamino)acetaldehyde dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluoroacetylamino)acetaldehyde dimethyl acetal is a chemical compound with the molecular formula C6H10F3NO3 It is known for its unique structure, which includes a trifluoroacetyl group, an amino group, and a dimethyl acetal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoroacetylamino)acetaldehyde dimethyl acetal typically involves the reaction of trifluoroacetaldehyde with aminoacetaldehyde dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Trifluoroacetylamino)acetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl and amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while reduction may produce trifluoroacetylamines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(Trifluoroacetylamino)acetaldehyde dimethyl acetal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Trifluoroacetylamino)acetaldehyde dimethyl acetal involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino group can form hydrogen bonds and participate in various biochemical reactions. The dimethyl acetal group provides stability and reactivity, allowing the compound to participate in a range of chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetaldehyde dimethyl acetal: Similar in structure but lacks the amino group.
Aminoacetaldehyde dimethyl acetal: Similar but lacks the trifluoroacetyl group.
Acetaldehyde dimethyl acetal: Lacks both the trifluoroacetyl and amino groups.
Uniqueness
(Trifluoroacetylamino)acetaldehyde dimethyl acetal is unique due to the presence of both trifluoroacetyl and amino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H10F3NO3 |
|---|---|
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO3/c1-12-4(13-2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
Clave InChI |
ALNYBZQZZJDCIG-UHFFFAOYSA-N |
SMILES canónico |
COC(CNC(=O)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


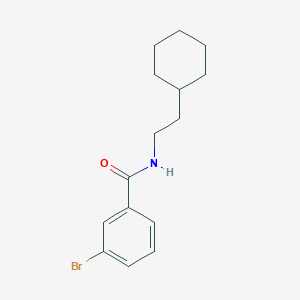
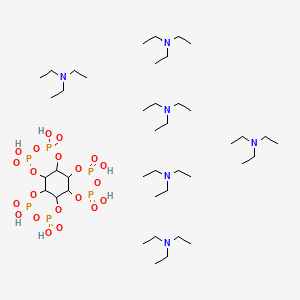
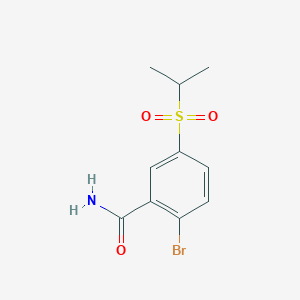
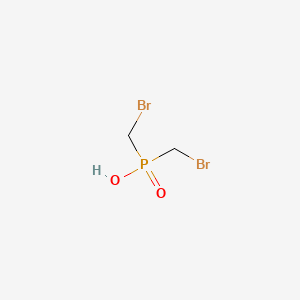
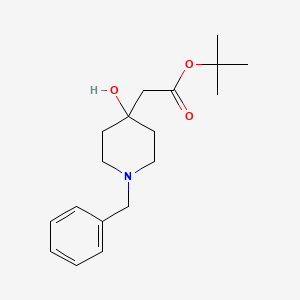
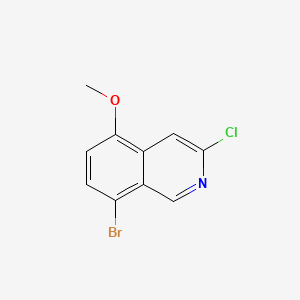
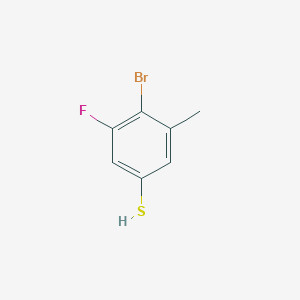
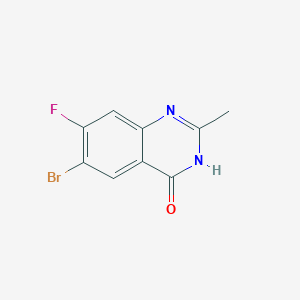
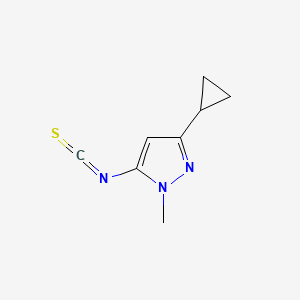
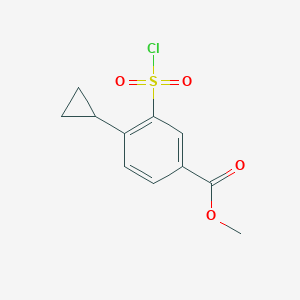
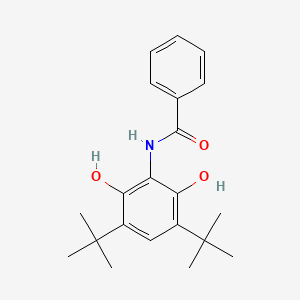
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
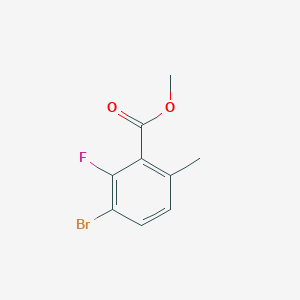
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
